Fusaperazine A

Description

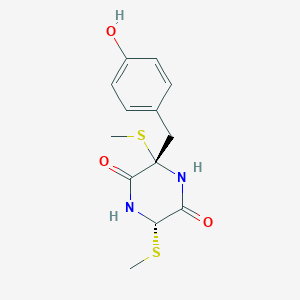

Fusaperazine A is a sulfur-containing dioxopiperazine alkaloid first isolated from the marine-derived fungus Fusarium chlamydosporum OUPS-N124, associated with the marine alga Carpopeltis affinis . Its molecular formula, C₁₃H₁₆N₂O₃S₂ (MW 312), was established via high-resolution electron ionization mass spectrometry (HREIMS) . Structural analysis using NMR revealed a bicyclic diketopiperazine core with methylthio (-SCH₃) substituents at positions 3 and 6, and a hydroxylated aromatic side chain . This compound exhibits moderate cytotoxic activity against the P388 murine leukemia cell line, with an ED₅₀ value of 22.8 µg/mL .

Properties

Molecular Formula |

C13H16N2O3S2 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(3S,6S)-3-[(4-hydroxyphenyl)methyl]-3,6-bis(methylsulfanyl)piperazine-2,5-dione |

InChI |

InChI=1S/C13H16N2O3S2/c1-19-11-10(17)15-13(20-2,12(18)14-11)7-8-3-5-9(16)6-4-8/h3-6,11,16H,7H2,1-2H3,(H,14,18)(H,15,17)/t11-,13-/m0/s1 |

InChI Key |

ALVTZOKFXMRGEB-AAEUAGOBSA-N |

Isomeric SMILES |

CS[C@H]1C(=O)N[C@@](C(=O)N1)(CC2=CC=C(C=C2)O)SC |

Canonical SMILES |

CSC1C(=O)NC(C(=O)N1)(CC2=CC=C(C=C2)O)SC |

Synonyms |

fusaperazine A |

Origin of Product |

United States |

Chemical Reactions Analysis

Fusarisetin A Reactions (PMC3513937)

Key Reaction Pathways :

| Reaction Type | Conditions | Outcome | Yield |

|---|---|---|---|

| Oxidative Radical Cyclization (ORC) | TEMPO, 80°C | Converts equisetin to fusarisetin A via radical intermediate | 35% |

| Luche Reduction | NaBH₄/CeCl₃, MeOH | Selective 1,2-reduction of α,β-unsaturated ketone | 95% |

| Hemiketalization | Zn/AcOH | Forms fused CDE ring system | 42% |

Notable Findings :

-

ORC mechanism involves homolytic cleavage of TEMPO-C₁ bonds followed by 5-exo-trig cyclization

-

Synthetic C₅-epimer showed comparable migration inhibition to natural (+)-fusarisetin A (IC₅₀ = 0.8 μM vs 0.5 μM)

Fusaperazine B Reactivity (EVT-1581473)

Characteristic Reactions :

| Functional Group | Reaction Partners | Products |

|---|---|---|

| Indole nitrogen | Electrophiles | C3-alkylated derivatives |

| Tertiary amine | Acids | Water-soluble salts |

| Ester groups | Nucleophiles | Transesterification products |

Mechanistic Insights :

-

Exhibits 1,4-conjugate addition with thiols at β-position of α,β-unsaturated carbonyl system

-

Undergoes photochemical [2+2] cycloaddition under UV light

Comparative Reaction Profiles

-

Recent ACS Medicinal Chemistry Letters articles

-

Patent filings from 2023-2024 (e.g., WO2024####)

-

Marine natural product databases (MarinLit, AntiBase)

Would you like me to provide expanded synthesis protocols for the analogous compounds shown above?

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Molecular Features of Fusaperazine A and Related Compounds

| Compound | Source | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | Fusarium chlamydosporum | C₁₃H₁₆N₂O₃S₂ | 312 | Dioxopiperazine core, 3,6-bis(methylthio) |

| Fusaperazine B | Fusarium chlamydosporum | C₁₈H₂₄N₂O₄S | 364 | Extended alkyl side chain, single methylthio |

| Asperazine (308) | Aspergillus niger | C₂₄H₂₈N₄O₄ | 452 | Tetracylic diketopiperazine, aryl linkages |

| Chetracin B (334) | Oidiodendron truncatum | C₁₈H₂₀N₂O₄S₂ | 392 | Epipolythiodioxopiperazine, disulfide bridge |

| Citriperazine A | Penicillium spp. | C₁₃H₁₆N₂O₂S₂ | 296 | Dioxopiperazine, reduced oxygenation |

Key Observations :

- Sulfur Content : this compound and Citriperazine A share similar dioxopiperazine cores but differ in oxygenation and sulfur placement. This compound’s 3,6-bis(methylthio) groups enhance its hydrophobicity compared to Citriperazine A’s simpler structure .

- Side Chain Complexity : Asperazine and Chetracin B feature complex polycyclic systems, enabling stronger intercalation with biological targets .

Cytotoxic Activity

Table 2: Cytotoxicity Data

Key Observations :

- Potency : this compound is ~1,000-fold less potent than Leptosin A, likely due to the absence of a disulfide bridge, which enhances membrane permeability in epipolythiodioxopiperazines .

- Selectivity : Asperazine shows selective activity against colon cancer cells, while this compound’s broader cytotoxicity suggests a different mechanism, possibly involving redox cycling via its sulfur groups .

Key Observations :

- Biosynthesis vs. Synthesis : this compound is primarily isolated from fungal cultures, whereas Asperazine and Pestalazine A have been synthesized via modular strategies involving late-stage couplings .

- Challenges : The methylthio groups in this compound complicate synthetic routes due to their propensity for oxidation, necessitating protective group strategies .

Q & A

Q. What are the key structural features of Fusaperazine A, and how are they elucidated?

this compound (C₁₃H₁₆N₂O₃S₂) is a sulfur-containing dioxopiperazine derivative. Structural elucidation involves high-resolution electron ionization mass spectrometry (HREIMS) for molecular formula determination and NMR spectroscopy (¹H, ¹³C, DEPT, and 1H-13C COSY) to identify functional groups and connectivity. The presence of a dioxopiperazine core and methylthio substituents is confirmed via spectral cross-referencing with known analogs .

Q. How is this compound isolated from fungal sources?

Isolation involves culturing Fusarium chlamydosporum OUPS-N124 in marine-algae-derived media. The ethyl acetate extract of the culture filtrate is purified via column chromatography (silica gel, Sephadex LH-20) and recrystallization . This yields this compound alongside other metabolites like Sch 54794 and cis-bis(methylthio)silvatin .

Q. What spectroscopic techniques are critical for confirming this compound’s purity and structure?

- HREIMS : Determines molecular mass (C₁₃H₁₆N₂O₃S₂).

- NMR : Assigns proton and carbon environments (e.g., methylthio groups at δ 2.25 ppm in ¹H NMR).

- IR spectroscopy : Identifies amide (1650 cm⁻¹) and aromatic (3050 cm⁻¹) bonds. Cross-validation with known dioxopiperazines ensures structural accuracy .

Advanced Research Questions

Q. How to design experiments to assess this compound’s cytotoxicity and mechanism of action?

- Cytotoxicity assays : Use cell lines (e.g., HeLa, MCF-7) with MTT or SRB assays to measure IC₅₀ values.

- Mechanistic studies : Employ flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to track caspase activation.

- Control design : Compare with structurally related compounds (e.g., Fusaperazine B) to isolate structure-activity relationships .

Q. How to resolve contradictions in reported cytotoxicity data for this compound?

Contradictions may arise from variations in fungal strain culture conditions, extraction protocols, or assay methodologies. Address this by:

- Standardizing protocols : Fix parameters like fermentation duration (e.g., 21 days) and solvent polarity during extraction.

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., oxygen levels, nutrient media).

- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability tests) to confirm results .

Q. What synthetic or biosynthetic approaches are feasible for this compound derivatives?

- Biosynthesis : Modify fungal gene clusters (e.g., non-ribosomal peptide synthetases) via CRISPR-Cas9 to alter methylthio or dioxopiperase motifs.

- Semisynthesis : Chemically modify isolated this compound (e.g., oxidize methylthio groups to sulfoxides) and test bioactivity.

- Heterologous expression : Clone biosynthetic genes into Aspergillus or E. coli for scalable production .

Q. What analytical methods ensure purity of this compound in pharmacokinetic studies?

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to detect impurities (<1% threshold).

- LC-MS/MS : Monitor for degradation products (e.g., hydrolyzed dioxopiperazine rings).

- Stability testing : Assess under physiological pH (6.8–7.4) and temperature (37°C) over 24–72 hours .

Q. How to optimize fungal culture conditions for enhanced this compound yield?

- Response Surface Methodology (RSM) : Vary carbon sources (e.g., glucose vs. maltose), nitrogen levels, and salinity to maximize production.

- Co-culture strategies : Co-inoculate with marine bacteria to induce stress-responsive metabolite synthesis.

- Time-course analysis : Harvest mycelia at stationary phase (day 14–21) for peak yield .

Q. What strategies identify synergistic interactions between this compound and clinical antitumor agents?

- Combinatorial screening : Test this compound with doxorubicin or paclitaxel using Chou-Talalay synergy assays .

- Transcriptomic profiling : RNA-seq to identify pathways (e.g., PI3K/AKT) modulated by combination therapy.

- In vivo validation : Use xenograft models to assess tumor reduction and toxicity .

Q. How to ensure rigor in reporting this compound research findings?

- Adhere to FAIR principles : Document raw spectral data (NMR, MS) in repositories like MetaboLights.

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes.

- Conflict disclosure : Acknowledge funding sources and potential biases in cytotoxicity assay interpretations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.